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Compound of Interest

Compound Name: 2-Chlorobutyric acid

Cat. No.: B1581645 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorobutyric acid. It is intended

for researchers, scientists, and professionals in drug development who require detailed

spectroscopic information and analytical protocols for this compound.

Molecular Structure and Spectroscopic Overview
2-Chlorobutyric acid is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. Its

structure consists of a four-carbon butyric acid backbone with a chlorine atom at the alpha (C2)

position. This substitution significantly influences the molecule's electronic environment and,

consequently, its spectroscopic signatures. The following sections detail the expected and

reported data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

A logical workflow for the complete spectroscopic characterization of 2-chlorobutyric acid is

outlined below. This process ensures a systematic approach, starting from structural

elucidation using NMR and IR and confirming the molecular weight and fragmentation pattern

with MS.
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Caption: Workflow for the spectroscopic characterization of 2-Chlorobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-chlorobutyric acid, both ¹H and ¹³C NMR provide key structural information.

The ¹H NMR spectrum of 2-chlorobutyric acid is characterized by signals corresponding to

the carboxylic acid proton, the methine proton at the chlorinated carbon, the methylene

protons, and the terminal methyl protons. The acidic proton of the carboxyl group typically

appears as a broad singlet at a significantly downfield chemical shift, often between 10 and 13

ppm, due to hydrogen bonding.[1][2][3]
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Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

-COOH 10.0 - 13.0 Broad Singlet 1H

H-2 (-CHCl) 4.2 - 4.4 Triplet (t) 1H

H-3 (-CH₂-) 1.9 - 2.2 Multiplet (m) 2H

H-4 (-CH₃) 1.0 - 1.2 Triplet (t) 3H

Note: Predicted chemical shifts are based on general principles for carboxylic acids and

halogenated alkanes. Actual values may vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded,

appearing in the range of 165-185 ppm.[2][4][5] The carbon atom bonded to the electronegative

chlorine atom (C-2) also shows a significant downfield shift.

Assignment Predicted Chemical Shift (δ, ppm)

C-1 (-COOH) 170 - 175

C-2 (-CHCl) 55 - 65

C-3 (-CH₂-) 25 - 35

C-4 (-CH₃) 10 - 15

Note: These are estimated chemical shift ranges. Specific data can be found in spectral

databases such as ChemicalBook and PubChem.[6][7]

A standard protocol for acquiring NMR spectra of 2-chlorobutyric acid is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 2-chlorobutyric acid in 0.6-0.7

mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆,

DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing can be applied. Transfer

the solution to a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz

instrument.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically

16 to 64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is

generally adequate.

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number

of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a

high-quality spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-chlorobutyric acid is dominated by absorptions from the carboxylic acid group.

The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad

O-H stretching band, which is a result of hydrogen bonding between molecules, often forming

dimers.[4][8][9] This broad absorption typically spans from 2500 to 3300 cm⁻¹. The carbonyl

(C=O) stretch is also very prominent and strong. The presence of an electron-withdrawing

halogen on the alpha-carbon generally increases the frequency of the C=O stretch.[9]
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic acid) 2500 - 3300 Strong, Very Broad

C-H stretch (Alkyl) 2850 - 3000
Medium, Sharp (often

superimposed on O-H)

C=O stretch (Carbonyl) 1710 - 1760 Strong, Sharp

C-O stretch 1210 - 1320 Medium

O-H bend 910 - 950 Medium, Broad

C-Cl stretch 600 - 800 Medium to Weak

Note: Data is consistent with spectra available from the NIST Chemistry WebBook.[10][11][12]

The following protocol can be used for acquiring an IR spectrum of 2-chlorobutyric acid:

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid

2-chlorobutyric acid sample directly onto the ATR crystal. Ensure good contact between

the sample and the crystal surface. This method requires minimal sample preparation.

Sample Preparation (Capillary Film): Alternatively, place a drop of the liquid sample between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary

film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Then,

place the prepared sample in the spectrometer and acquire the sample spectrum. Typically,

16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range of

4000 to 400 cm⁻¹.

Data Processing: The final spectrum is generated by ratioing the sample spectrum against

the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details based on its fragmentation patterns.

The electron ionization (EI) mass spectrum of 2-chlorobutyric acid will show a molecular ion

peak (M⁺˙). A key feature for chlorine-containing compounds is the presence of an M+2 peak,

which is approximately one-third the intensity of the molecular ion peak, corresponding to the

natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.[13] The molecular weight of

2-chlorobutyric acid is 122.55 g/mol .[7][10][14]

m/z (Mass-to-Charge Ratio) Assignment Notes

122 [M]⁺˙ (with ³⁵Cl) Molecular ion

124 [M+2]⁺˙ (with ³⁷Cl)
Isotope peak, ~1/3 intensity of

m/z 122

77 [M - COOH]⁺ Loss of the carboxyl group

87 [M - Cl]⁺ Loss of a chlorine radical

Note: The fragmentation pattern can be complex. The values are based on the NIST mass

spectrum for 2-chlorobutanoic acid.[14][15]

The relationship between the molecular structure and the expected key spectral features is

visualized in the diagram below.

NMR Data IR Data MS Data

2-Chlorobutyric Acid Structure
C₄H₇ClO₂

C-1 (COOH)

C-2 (CHCl)

C-3 (CH₂)

C-4 (CH₃)

¹H NMR
-COOH: ~12 ppm
-CHCl: ~4.3 ppm
-CH₂-: ~2.0 ppm
-CH₃: ~1.1 ppm

¹³C NMR
C-1: ~172 ppm
C-2: ~60 ppm
C-3: ~30 ppm
C-4: ~12 ppm

IR Peaks (cm⁻¹)
O-H: 2500-3300 (broad)

C=O: ~1720 (strong)
C-Cl: ~700

MS (m/z)
[M]⁺˙: 122

[M+2]⁺˙: 124
Fragments: 77, 87
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Caption: Correlation of 2-Chlorobutyric Acid structure with key spectroscopic data.

A common method for analyzing a volatile compound like 2-chlorobutyric acid is Gas

Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Prepare a dilute solution of 2-chlorobutyric acid (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or methanol. Derivatization (e.g.,

esterification) may be necessary to improve volatility and chromatographic peak shape.

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A

capillary column suitable for polar analytes (e.g., a wax-based or a mid-polarity column)

should be used.

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

a controlled rate (e.g., 10 °C/min) to a final temperature of 250 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight

(e.g., 200 amu).

Source Temperature: 230 °C.[16]

Data Analysis: Identify the peak corresponding to 2-chlorobutyric acid in the total ion

chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion, the

characteristic chlorine isotope pattern, and major fragment ions. Compare the obtained

spectrum with a library database (e.g., NIST) for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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